molecular formula C13H8N2O4 B2544951 N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1396864-26-8

N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2544951
CAS No.: 1396864-26-8
M. Wt: 256.217
InChI Key: UKWNONYVUCQECL-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide is a compound that features a unique combination of an isoxazole ring and a chromene moiety. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Chromene, on the other hand, is a benzopyran derivative known for its diverse biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and chromene-based molecules. Examples include:

Uniqueness

N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the isoxazole and chromene moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets and potential therapeutic applications .

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c16-10-5-12(13(17)15-8-6-14-18-7-8)19-11-4-2-1-3-9(10)11/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWNONYVUCQECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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